Physicochemical Differentiation: Lipophilicity and Polar Surface Area Comparison with 3-(Quinazolin-4-ylamino)propanoic Acid
3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid exhibits a calculated LogP of 0.4872 and a topological polar surface area (TPSA) of 95.34 Ų . In comparison, the close analog 3-(quinazolin-4-ylamino)propanoic acid (CAS 348149-41-7), which lacks the hydroxyl group on the propanoic acid backbone, has a calculated LogP of 0.81 and a TPSA of 75.36 Ų . The 3-hydroxy substitution in the target compound reduces lipophilicity by approximately 0.32 LogP units and increases TPSA by 19.98 Ų, indicating enhanced hydrophilicity and a greater capacity for hydrogen bonding .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 0.4872; TPSA: 95.34 Ų |
| Comparator Or Baseline | 3-(Quinazolin-4-ylamino)propanoic acid (CAS 348149-41-7): LogP: 0.81; TPSA: 75.36 Ų |
| Quantified Difference | ΔLogP = -0.32; ΔTPSA = +19.98 Ų |
| Conditions | Calculated physicochemical properties using standard in silico prediction methods (e.g., ChemAxon or similar algorithms); values reported on vendor datasheets [REFS-1, REFS-2]. |
Why This Matters
The lower LogP and higher TPSA predict improved aqueous solubility and reduced passive membrane permeability relative to the non-hydroxylated analog, which may influence compound handling in biological assays and formulation development.
